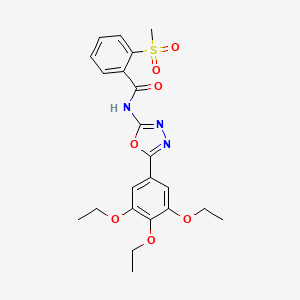

2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

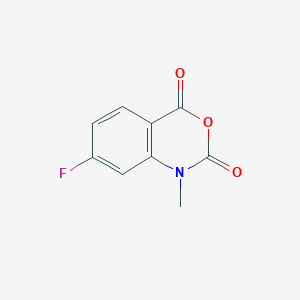

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, suggests potential for interesting chemical behavior. The three ethoxy groups on the phenyl ring could contribute to the compound’s solubility properties .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The oxadiazole ring might be susceptible to reactions with nucleophiles or electrophiles, and the ethoxy groups could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the ethoxy groups might make it more soluble in organic solvents, while the polar groups could allow for some degree of solubility in polar solvents .Scientific Research Applications

Anticancer Activity

- Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against multiple cancer cell lines. Several compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antibacterial and Antioxidant Properties

- The derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones showed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting their potential in medical applications (Karanth et al., 2019).

Antimicrobial and Antitubercular Agents

- Novel sulfonyl derivatives demonstrated significant antibacterial, antifungal, and antitubercular activities, providing a promising avenue for the development of new therapeutic agents (Kumar et al., 2013).

COVID-19 Drug Research

- Investigation of sulfonamide derivatives for antimalarial activity revealed potential utility in COVID-19 drug research. Computational calculations and molecular docking studies supported their application in targeting SARS-CoV-2 (Fahim & Ismael, 2021).

Antimicrobial Activity in Agriculture

- Sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight, indicating their potential in agricultural applications. One particular derivative, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, demonstrated effective in vivo antibacterial activity and was found to enhance plant resistance against the disease (Shi et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-methylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-5-29-16-12-14(13-17(30-6-2)19(16)31-7-3)21-24-25-22(32-21)23-20(26)15-10-8-9-11-18(15)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGMDXJQLWNVED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2393062.png)

![2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393063.png)

![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)

![1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2393067.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2393068.png)